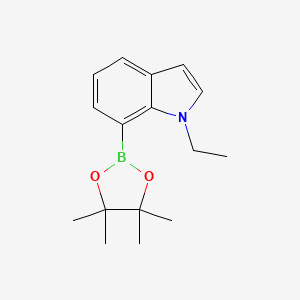

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

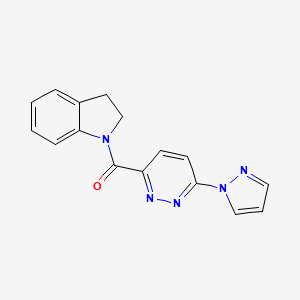

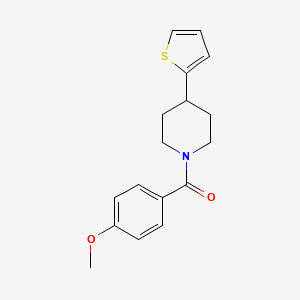

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group is a 1,3,2-dioxaborolane group, which is a type of organoborane .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole group is a bicyclic structure, while the 1,3,2-dioxaborolane group is a type of organoborane, which are known for their unique geometric and electronic properties .Scientific Research Applications

Synthetic Chemistry and Chemical Properties

Synthesis and Characterization : The compound has been used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. These probes are synthesized via electrophilic substitution reaction, highlighting the compound's utility in creating new materials with potential applications in imaging and sensing technologies (Shen You-min, 2014).

Chemical Reactions and Modifications : Another study discusses the reactions of similar indole derivatives, providing insights into the chemical behavior and the potential for creating diverse chemical structures for various applications (Takushi Kurihara et al., 1980).

Biological Applications

- Vesicle Formation and Membrane Interaction : Research into indole derivatives' ability to form stable vesicles suggests possible applications in understanding membrane protein interactions and designing new delivery systems. This study could provide evidence for tryptophan's role as a membrane anchor in proteins, indicating the structural relevance of indole derivatives in biological systems (Ernesto Abel et al., 2000).

Material Science and Electronics

- Electrochromic Materials : A study on poly(5,7-bis(2-(3,4-ethylenedioxy)thienyl)-indole) demonstrates its potential in electrochromic devices. This research highlights the compound's role in developing materials with applications in smart windows, displays, and other electrochromic technologies (Xiaoyan Yang et al., 2017).

Enzyme Inhibition and Drug Discovery

- Urease Inhibition : Indole-based scaffolds have shown potent inhibitory activity against the urease enzyme, suggesting applications in drug discovery, especially for treatments targeting bacterial infections that involve urease activity. This research demonstrates the compound's potential in creating novel therapeutic agents (M. Nazir et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit bet protein function by binding to bromodomains .

Mode of Action

Bromodomain inhibitors typically work by binding to the acetyl-lysine recognition pocket within the bromodomains, preventing the interaction of bet proteins with acetylated histones and transcription factors .

Biochemical Pathways

The inhibition of BET proteins can affect various biochemical pathways. BET proteins are known to regulate gene expression, and their inhibition can lead to changes in the transcriptional landscape of the cell . The exact pathways affected by this compound would depend on the specific cellular context.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. In general, bromodomain inhibitors can alter gene expression patterns, potentially leading to changes in cellular function and phenotype .

properties

IUPAC Name |

1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO2/c1-6-18-11-10-12-8-7-9-13(14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGGJRAAQHCIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

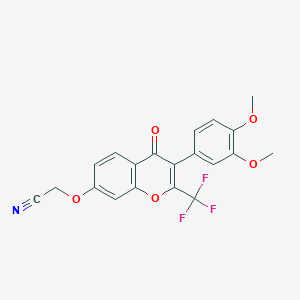

![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)

![N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2854480.png)

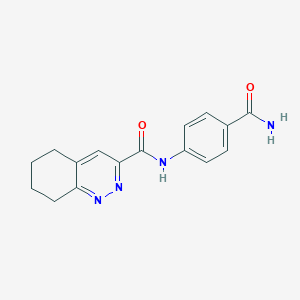

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)

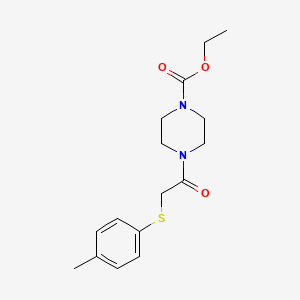

![3-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2854483.png)

![1'-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2854491.png)